Cas no 342-24-5 (2-Fluorobenzophenone)
2-Fluorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluorobenzophenone
- (2-FLUORO-PHENYL)-PHENYL-METHANONE
- Methanone, (2-fluorophenyl)phenyl-
- o-Fluorobenzophenone
- (2-Fluorophenyl)phenyl ketone
- (2-fluorophenyl)(phenyl)methanone
- (2-fluorophenyl)-phenylmethanone
- (2-fluoro-phenyl)-phenylmethanone
- 2-fluorophenyl phenyl ketone
- fluorobenzophenone
- ortho-fluorobenzophenone
- 2-FLUOROBENZOPHENONE 98% (GC)
- 2-Fluorobenzophenone,97+%
- 2-Fluorobenzophenone 98%
- 2-Fluorobenzophenone98%
- DWFDQVMFSLLMPE-UHFFFAOYSA-N
- NSC88283
- PubChem4228
- NCIOpen2_001483
- KSC223Q7N
- (2-fluorophenyl)phenylmethanone
- DWFDQVMFSLLMPE-UHFFFAOYSA-
- 2-Fluorobenzophenone, 98%
- AKOS009159385
- CK2578
- W-106745
- NSC 88283
- AC-3639
- (2-Fluorophenyl)(phenyl)methanone #
- Methanone, (2-fluorophenyl), phenyl-
- EINECS 206-440-1
- NSC-88283
- NS00041555
- AM20060285
- CS-W015623
- InChI=1/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
- F0397
- SY013693
- FS-4028
- Methanone, (2-fluorophenyl)phenyl-;o-Fluorobenzophenone
- 342-24-5
- A19708
- SCHEMBL333008
- MFCD00000318
- FT-0612415
- DTXSID3075389
- DB-021121
- 206-440-1
- DTXCID3038806
- FF67966
-
- MDL: MFCD00000318
- Inchi: 1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
- InChI Key: DWFDQVMFSLLMPE-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C1C=CC=CC=1)=O
- BRN: 2047045
Computed Properties
- Exact Mass: 200.06400
- Monoisotopic Mass: 200.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not available
- Density: 1.18
- Boiling Point: 190°C/29mmHg(lit.)
- Flash Point: >110℃
- Refractive Index: 1.584-1.587
- PSA: 17.07000
- LogP: 3.05670
- Solubility: Not available
2-Fluorobenzophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- HazardClass:IRRITANT
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-Fluorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Fluorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810153-25g |
2-Fluorobenzophenone |
342-24-5 | 98% | 25g |
122.40 | 2021-05-17 | |
| TRC | F596838-500mg |
2-Fluorobenzophenone |
342-24-5 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | F596838-1g |
2-Fluorobenzophenone |
342-24-5 | 1g |
$75.00 | 2023-05-18 | ||
| TRC | F596838-2.5g |
2-Fluorobenzophenone |
342-24-5 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | F596838-5g |
2-Fluorobenzophenone |
342-24-5 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F46510-25g |
2-Fluorobenzophenone |
342-24-5 | 98% | 25g |
¥159.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F46510-5g |
2-Fluorobenzophenone |
342-24-5 | 98% | 5g |
¥34.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016441-25g |
2-Fluorobenzophenone |
342-24-5 | 98% | 25g |
¥175 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016441-5g |
2-Fluorobenzophenone |
342-24-5 | 98% | 5g |
¥35 | 2024-05-24 | |
| Fluorochem | 003865-1g |
2-Fluorobenzophenone |
342-24-5 | 98% | 1g |
£10.00 | 2022-03-01 |
2-Fluorobenzophenone Suppliers
2-Fluorobenzophenone Related Literature
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Zhihuan Weng,Satoshi Muratsugu,Nozomu Ishiguro,Shin-ichi Ohkoshi,Mizuki Tada Dalton Trans. 2011 40 2338
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M. D. Prasanna,T. N. Guru Row CrystEngComm 2000 2 134
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3. First regioselective cyclometalation reactions of cobalt in arylketones: C–H versus C–F activationSebnem Camadanli,Robert Beck,Ulrich Fl?rke,Hans-Friedrich Klein Dalton Trans. 2008 5701
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Matteo Borgini,Pravat Mondal,Ruiting Liu,Peter Wipf RSC Med. Chem. 2021 12 483
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Xiong Li,Lifeng Zheng,Wei Tang,Shanghui Ye,Jing Ma,Hongji Jiang New J. Chem. 2022 46 16121
Additional information on 2-Fluorobenzophenone
2-Fluorobenzophenone: A Comprehensive Overview
The compound known as 2-Fluorobenzophenone, identified by the CAS registry number CAS No. 342-24-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique properties and versatile applications across various industries. In this article, we delve into the latest research findings, chemical properties, synthesis methods, and applications of 2-Fluorobenzophenone, providing a comprehensive understanding of its role in modern chemical science.
Chemical Structure and Properties
2-Fluorobenzophenone is an aromatic ketone with a fluorine substituent at the second position of the benzene ring. Its molecular formula is C13H9F, and it has a molar mass of approximately 186.19 g/mol. The compound exhibits a melting point of around 105°C and a boiling point of 370°C under standard conditions. The presence of the fluorine atom introduces unique electronic effects, making it a valuable substrate for various chemical reactions.
Synthesis and Reactivity
The synthesis of 2-Fluorobenzophenone typically involves Friedel-Crafts acylation or other electrophilic substitution reactions. Recent studies have explored alternative methods to enhance the efficiency and selectivity of these reactions. For instance, researchers have employed transition metal catalysts to facilitate the acylation process, leading to higher yields and reduced reaction times.
Applications in Organic Chemistry
2-Fluorobenzophenone finds extensive use in organic synthesis as an intermediate for constructing complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions has made it invaluable in drug discovery and material science. Recent advancements have highlighted its role in synthesizing bioactive compounds with potential therapeutic applications.
Biological Activity and Pharmacological Potential
Emerging research has focused on the biological activity of 2-Fluorobenzophenone. Studies indicate that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for pharmacological applications. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of cancer therapy.
Safety and Handling
While handling 2-Fluorobenzophenone, it is essential to adhere to standard safety protocols. The compound is not classified as a hazardous material under normal conditions; however, prolonged exposure may cause skin or eye irritation. Proper ventilation and protective equipment are recommended during synthesis and manipulation.
Conclusion
2-Fluorobenzophenone, with its unique chemical properties and diverse applications, continues to be a focal point in organic chemistry research. As new synthetic methods and biological insights emerge, this compound is poised to play an even more significant role in advancing scientific discovery. By leveraging cutting-edge research findings, we can unlock the full potential of this remarkable molecule.
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